molecular formula C16H20N4O3 B2801266 ethyl 3-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)propanoate CAS No. 2034372-61-5

ethyl 3-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)propanoate

Cat. No. B2801266
CAS RN: 2034372-61-5
M. Wt: 316.361
InChI Key: SHFIFHJAKFJCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography . Unfortunately, the specific molecular structure of “ethyl 3-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)propanoate” is not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties of “ethyl 3-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)propanoate” are not provided in the available resources .

Scientific Research Applications

Antiviral Activity

Compounds similar to “ethyl 3-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)propanoate” have shown antiviral activity . For example, non-glutamate 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives showed 4- to 7-folds higher antiviral activity than its structurally similar commercial drug Pemetrexed against Newcastle disease virus .

Anti-Tubercular Activity

Compounds with similar structures have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that “ethyl 3-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)propanoate” could potentially be used in the treatment of tuberculosis.

Anticancer Activity

Compounds containing the pyrazole ring, such as “ethyl 4-oxo-4-[2-(4-pyridin-4-ylpyrazol-1-yl)ethylamino]butanoate”, have been studied for anticancer activity . They have been found to inhibit topoisomerase II alpha and the Hh signalling cascade, which are important targets in cancer treatment .

Anti-Inflammatory Activity

Indole derivatives, which share structural similarities with “ethyl 3-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)propanoate”, have shown anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.

Antioxidant Activity

Indole derivatives have also demonstrated antioxidant activity . This suggests that “ethyl 3-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)propanoate” could potentially be used in the prevention of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity , suggesting that “ethyl 3-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)propanoate” could potentially be used in the treatment of bacterial infections.

properties

IUPAC Name

ethyl 4-oxo-4-[2-(4-pyridin-4-ylpyrazol-1-yl)ethylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-2-23-16(22)4-3-15(21)18-9-10-20-12-14(11-19-20)13-5-7-17-8-6-13/h5-8,11-12H,2-4,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFIFHJAKFJCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCN1C=C(C=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)propanoate

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